N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]butanamide
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Overview
Description
3-BUTANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core is synthesized by cyclization of o-phenylenediamine with a suitable carbonyl compound, such as formic acid or formamide, under acidic conditions.
Introduction of the Butanoyl Group: The butanoyl group is introduced through an acylation reaction using butanoyl chloride in the presence of a base, such as pyridine or triethylamine.
Formation of the Thiourea Moiety: The thiourea moiety is formed by reacting the intermediate product with thiourea in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of 3-BUTANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-BUTANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. It has been studied for its ability to modulate biological pathways involved in disease progression.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 3-BUTANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and proteins, altering their activity and function.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-{[2-(trifluoromethyl)phenyl]diazenyl}butyramide
- 2-Amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one-based thiourea derivatives
Comparison
3-BUTANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA is unique due to its specific structural features, such as the presence of the butanoyl group and the benzodiazole core. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the butanoyl group may enhance its lipophilicity, improving its ability to interact with biological membranes and molecular targets.
Properties
Molecular Formula |
C12H14N4O2S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]butanamide |
InChI |
InChI=1S/C12H14N4O2S/c1-2-3-10(17)16-12(19)13-7-4-5-8-9(6-7)15-11(18)14-8/h4-6H,2-3H2,1H3,(H2,14,15,18)(H2,13,16,17,19) |
InChI Key |
ZMLCKENBZNDJHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC2=C(C=C1)NC(=O)N2 |
Origin of Product |
United States |
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